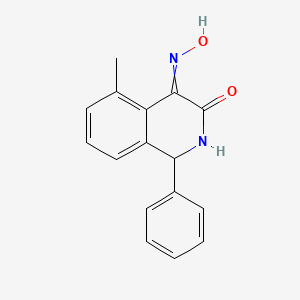
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of hydroxyiminoisoquinolinones This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a phenyl group attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate isoquinoline derivative.
Oximation: The key step involves the introduction of the hydroxyimino group. This is achieved by reacting the isoquinoline derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The resulting intermediate undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction of the compound leads to the formation of 4-hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: 4-Hydroxy-3-ones, 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyimino group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Similar structure but lacks the methyl group.
Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates: Different backbone but similar functional groups.
Methyl 2-Hydroxyimino-3-phenyl-propionate: Different backbone but similar functional groups.
Uniqueness
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both the hydroxyimino and methyl groups on the isoquinoline backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
78634-22-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-hydroxyimino-5-methyl-1-phenyl-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-5-9-12-13(10)15(18-20)16(19)17-14(12)11-7-3-2-4-8-11/h2-9,14,20H,1H3,(H,17,19) |
InChI Key |
XQCKLFOESOMRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(NC(=O)C2=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















